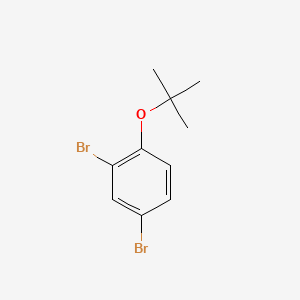

2,4-Dibromo-1-tert-butoxybenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dibromo-1-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKZCQTTXZQWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682192 | |

| Record name | 2,4-Dibromo-1-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261988-70-8 | |

| Record name | 2,4-Dibromo-1-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dibromo-1-tert-butoxybenzene for Advanced Research Applications

CAS Number: 1261988-70-8

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance in Modern Synthesis

2,4-Dibromo-1-tert-butoxybenzene is a strategically important substituted aromatic compound that serves as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its unique trifunctional nature, featuring two distinct bromine atoms and a sterically bulky tert-butoxy group, allows for a high degree of control in sequential chemical transformations. The differential reactivity of the bromine atoms, influenced by their electronic and steric environments, coupled with the role of the tert-butoxy group as a protecting group or a bulky substituent, makes this molecule a valuable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, and key applications, with a focus on enabling researchers to effectively integrate this reagent into their synthetic workflows. Bromoarenes are recognized as crucial precursors for creating a wide variety of target compounds through functionalization via cross-coupling reactions, serving as key intermediates in the synthesis of numerous natural products and bioactive materials.[1]

Molecular and Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2,4-Dibromo-1-tert-butoxybenzene is fundamental to its effective application in research. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 1261988-70-8 | |

| Molecular Formula | C₁₀H₁₂Br₂O | |

| Molecular Weight | 308.01 g/mol | |

| SMILES | CC(C)(C)OC1=C(Br)C=C(Br)C=C1 | Inferred from structure |

| Storage | Sealed in dry, 2-8°C |

Synthesis and Purification: A Detailed Protocol

The synthesis of 2,4-Dibromo-1-tert-butoxybenzene can be achieved through a multi-step process, typically involving the tert-butylation of a brominated phenol precursor followed by a selective bromination. The following protocol is a representative method adapted from established procedures for analogous compounds.[2]

Experimental Protocol: Synthesis of 2,4-Dibromo-1-tert-butoxybenzene

Materials:

-

4-Bromophenol

-

Isobutylene (condensed) or di-tert-butyl dicarbonate

-

Trifluoromethanesulfonic acid (TfOH) or sulfuric acid (H₂SO₄)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Acetonitrile (ACN)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Step 1: Synthesis of 1-Bromo-4-(tert-butoxy)benzene

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenol in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid.

-

Introduce isobutylene gas into the reaction mixture or add di-tert-butyl dicarbonate portion-wise.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-bromo-4-(tert-butoxy)benzene.

Step 2: Bromination to 2,4-Dibromo-1-tert-butoxybenzene

-

Dissolve the purified 1-bromo-4-(tert-butoxy)benzene in a suitable solvent such as acetonitrile or a halogenated solvent.

-

Add N-bromosuccinimide (NBS) in a single portion.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration, remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization or flash column chromatography to yield pure 2,4-Dibromo-1-tert-butoxybenzene.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the tert-butyl group.

-

Aromatic Region (δ 7.0-7.8 ppm): Three signals corresponding to the protons on the benzene ring. The proton between the two bromine atoms will likely appear as a doublet, the proton adjacent to the tert-butoxy group as a doublet, and the remaining proton as a doublet of doublets.

-

tert-Butyl Group (δ 1.3-1.5 ppm): A sharp singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety.[5]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals for the aromatic carbons, with the carbons attached to the bromine atoms and the oxygen atom showing characteristic downfield shifts.

-

tert-Butyl Carbons (δ 75-85 ppm for the quaternary carbon and δ 25-35 ppm for the methyl carbons): Two signals corresponding to the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present.

-

C-H stretching (aromatic): Around 3050-3100 cm⁻¹

-

C-H stretching (aliphatic): Around 2850-3000 cm⁻¹

-

C=C stretching (aromatic): Around 1450-1600 cm⁻¹

-

C-O stretching (ether): Around 1200-1250 cm⁻¹

-

C-Br stretching: In the fingerprint region, typically below 1000 cm⁻¹

Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern.[4] The natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, is roughly equal. This will result in a distinctive M, M+2, and M+4 isotopic cluster with an approximate intensity ratio of 1:2:1.

Applications in Drug Discovery and Development

The unique structural features of 2,4-Dibromo-1-tert-butoxybenzene make it a highly valuable intermediate in the synthesis of pharmaceutical compounds. The two bromine atoms provide orthogonal handles for sequential cross-coupling reactions, enabling the introduction of diverse functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery.

-

Suzuki-Miyaura Coupling: The bromine atoms can be selectively coupled with boronic acids or their derivatives to form new carbon-carbon bonds.[6] This reaction is widely used to construct biaryl structures, which are prevalent in many biologically active molecules. The regioselectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the bromoarene with a wide range of primary and secondary amines.[7] This is a critical transformation for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.

-

Sonogashira Coupling: The bromine atoms can also participate in Sonogashira coupling reactions with terminal alkynes to introduce alkynyl moieties, which are versatile functional groups for further elaboration.

The flowchart below illustrates a generalized workflow for the application of 2,4-Dibromo-1-tert-butoxybenzene in a sequential cross-coupling strategy.

Caption: Sequential functionalization workflow.

The tert-butoxy group serves several important roles in these synthetic schemes. Its steric bulk can influence the regioselectivity of the cross-coupling reactions. Furthermore, it acts as a protecting group for the phenolic hydroxyl group, which can be deprotected under acidic conditions to reveal a phenol functionality in the final product. This phenol can then be used for further derivatization or may be a key pharmacophoric feature.

Safety and Handling

While a specific safety data sheet (SDS) for 2,4-Dibromo-1-tert-butoxybenzene is not widely available, it should be handled with the care appropriate for a brominated aromatic compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2,4-Dibromo-1-tert-butoxybenzene is a highly functionalized and versatile building block with significant potential in the fields of drug discovery and materials science. Its capacity for selective, sequential functionalization through a variety of cross-coupling reactions provides a powerful platform for the synthesis of complex and novel molecular structures. This guide has provided a detailed overview of its properties, a plausible synthesis protocol, expected characterization data, and key applications to empower researchers in their synthetic endeavors.

References

-

PubChem. 2,4-Dibromo-6-tert-butylphenol. National Center for Biotechnology Information. Available at: [Link]

-

Zheng, Y., et al. (2011). 2,4-Dibromo-6-tert-butylbenzene-1,3-diol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2618. Available at: [Link]

-

Choi, T., et al. (2011). 1,4-Dibromo-2,5-dibutoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o2683. Available at: [Link]

-

PubChem. 1-Bromo-4-(tert-butoxy)benzene. National Center for Biotechnology Information. Available at: [Link]

-

Carman, R. M., Kanizaj, N., & Taylor, R. J. K. (1997). p-Di-t-butoxybenzene. Australian Journal of Chemistry, 50(6), 515-516. Available at: [Link]

-

Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. Available at: [Link]

- Google Patents. Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone. CN105801390A.

- Google Patents. Method for producing tertiary-butoxybenzene derivative. JP4432172B2.

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Available at: [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link]

Sources

- 1. 2,4-Dibromo-6-tert-butylbenzene-1,3-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,4-Dibromo-2,5-dibutoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4-(tert-butoxy)benzene | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Properties of 2,4-Dibromo-1-tert-butoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-1-tert-butoxybenzene is a synthetically valuable aromatic compound that serves as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a benzene ring substituted with two bromine atoms and a bulky tert-butoxy protecting group, offers multiple strategic advantages. The bromine atoms provide reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling and organometallic reactions. The tert-butoxy group acts as a robust protecting group for the phenolic oxygen, which can be removed under specific acidic conditions to reveal the hydroxyl functionality. This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and safe handling of this important chemical intermediate.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 2,4-Dibromo-1-tert-butoxybenzene

| Property | Value |

| Molecular Formula | C₁₀H₁₂Br₂O |

| Molecular Weight | 308.01 g/mol |

| CAS Number | 1261988-70-8[1] |

| Appearance | Expected to be a white to pale yellow solid or liquid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate); Insoluble in water |

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of 2,4-Dibromo-1-tert-butoxybenzene after synthesis.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.3-1.4 ppm. The aromatic region should display three distinct signals corresponding to the protons on the benzene ring. The proton ortho to the tert-butoxy group and between the two bromine atoms will likely appear as a doublet, while the other two protons will present as a doublet and a doublet of doublets, respectively.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a signal for the quaternary carbon of the tert-butyl group around δ 78-80 ppm and a signal for the methyl carbons around δ 28-29 ppm. The aromatic region will show six distinct signals for the benzene ring carbons, with the carbons attached to the bromine atoms being significantly downfield.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺. Fragmentation will likely involve the loss of the tert-butyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and aliphatic protons, as well as C-O and C-Br stretching bands.

Synthesis of 2,4-Dibromo-1-tert-butoxybenzene

The synthesis of 2,4-Dibromo-1-tert-butoxybenzene is typically achieved through the acid-catalyzed etherification of 2,4-dibromophenol with isobutylene. This reaction proceeds via the formation of a stable tert-butyl carbocation, which is then attacked by the nucleophilic phenolic oxygen.[2][3]

Experimental Protocol: Acid-Catalyzed Etherification

This protocol is adapted from a similar procedure for the synthesis of 1-Bromo-4-(tert-butoxy)benzene.[4]

Materials:

-

2,4-Dibromophenol

-

Isobutylene (liquefied)

-

Dichloromethane (anhydrous)

-

Trifluoromethanesulfonic acid (or concentrated sulfuric acid)

-

Triethylamine

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a cold finger condenser (-78 °C), and a nitrogen inlet, dissolve 2,4-dibromophenol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to -30 °C using an appropriate cooling bath.

-

Carefully condense isobutylene (approx. 4-5 eq) into the reaction flask via the cold finger condenser.

-

Further cool the reaction mixture to -78 °C.

-

Slowly add a catalytic amount of trifluoromethanesulfonic acid (or concentrated sulfuric acid) (approx. 0.05-0.1 eq) to the stirred solution.

-

Maintain the reaction at -78 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction to slowly warm to room temperature, allowing the excess isobutylene to evaporate through the condenser.

-

Quench the reaction by adding a small amount of triethylamine to neutralize the acid catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0-5% ethyl acetate) to yield pure 2,4-Dibromo-1-tert-butoxybenzene.

Causality of Experimental Choices:

-

Low Temperature (-78 °C): This temperature is crucial to control the reactivity of isobutylene and to prevent undesired side reactions, such as polymerization or elimination.

-

Acid Catalyst: A strong acid is required to protonate isobutylene and generate the tert-butyl carbocation intermediate, which is the key electrophile in this reaction.[2][5]

-

Anhydrous Conditions: Water must be excluded from the reaction as it can compete with the phenol as a nucleophile, leading to the formation of tert-butanol and reducing the yield of the desired ether.

-

Triethylamine Quench: The addition of a base is necessary to neutralize the strong acid catalyst, preventing potential degradation of the product during workup and purification.

Reactivity and Synthetic Applications

The chemical reactivity of 2,4-Dibromo-1-tert-butoxybenzene is dominated by the two bromine atoms, which serve as versatile synthetic handles. The tert-butoxy group is generally stable under neutral and basic conditions but can be cleaved under acidic conditions.

Organometallic Reactions

The bromine atoms can be converted into organometallic reagents, which can then be reacted with various electrophiles.

-

Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in a lithium-halogen exchange to form an aryllithium species.[6][7] The regioselectivity of this reaction is influenced by both electronic and steric factors. The bromine at the 2-position is ortho to the directing tert-butoxy group, which can chelate the lithium, potentially favoring exchange at this position.[8] However, the steric bulk of the tert-butoxy group may hinder the approach of the organolithium reagent, favoring exchange at the less hindered 4-position. Experimental validation is required to determine the precise selectivity.

-

Grignard Reagent Formation: Reaction with magnesium metal in an ethereal solvent like THF or diethyl ether will form the corresponding Grignard reagent. This reaction is typically less sensitive to steric hindrance than lithiation.

Palladium-Catalyzed Cross-Coupling Reactions

2,4-Dibromo-1-tert-butoxybenzene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[9][10][11]

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond, producing biaryl or substituted benzene derivatives.[10]

-

Heck Coupling: Coupling with an alkene under palladium catalysis provides a route to substituted styrenes.

-

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, yields aryl-alkyne products.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with amines.

The differential reactivity of the two bromine atoms can potentially be exploited for sequential cross-coupling reactions. The C-Br bond at the 4-position is generally more reactive in oxidative addition to Pd(0) than the more sterically hindered C-Br bond at the 2-position.[12] This allows for selective functionalization at the 4-position, followed by a subsequent coupling at the 2-position under more forcing conditions.

Caption: Key reaction pathways of 2,4-Dibromo-1-tert-butoxybenzene.

Deprotection of the tert-Butoxy Group

The tert-butyl ether can be cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) to regenerate the free phenol, 2,4-dibromophenol. This deprotection step is often performed at the end of a synthetic sequence to unmask the hydroxyl group, which can then be used for further functionalization or as a key pharmacophore in a target molecule.

Safety and Handling

As with any halogenated aromatic compound, proper safety precautions must be observed when handling 2,4-Dibromo-1-tert-butoxybenzene. Based on data for structurally related compounds, it should be treated as a substance that may cause skin and serious eye irritation.[13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2,4-Dibromo-1-tert-butoxybenzene is a highly functionalized and synthetically useful intermediate. Its two bromine atoms provide orthogonal handles for a wide range of transformations, particularly organometallic and palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The tert-butoxy group serves as a reliable protecting group for the phenolic oxygen, adding another layer of strategic control in multi-step syntheses. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the fields of drug discovery and materials science.

References

- Study.com. (n.d.). Treatment of p-tert-butyl phenol with a strong acid such as H₂SO₄ yields phenol and 2-methylpropene. Propose a mechanism.

- Nie, X., Janik, M. J., Guo, X., Liu, X., & Song, C. (2011). Reaction mechanism of tert-butylation of phenol with tert-butyl alcohol over H-β zeolite: An ONIOM study.

- Weires, A. G., Baker, E. L., & Garg, N. K. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates.

- ChemRxiv. (n.d.).

- Thermo Fisher Scientific. (2025, October 24).

- Angewandte Chemie International Edition. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.

- Chemistry LibreTexts. (2024, March 24). 10.7: Organometallic Coupling Reactions.

- Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors.

- MDPI. (2020, September 22).

- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.

- YouTube. (2021, September 17).

- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.

- ResearchGate. (n.d.). Bromine−lithium exchange selectivity in 13.

- Bulletin of Chemical Reaction Engineering & Catalysis. (2020).

- Semantic Scholar. (n.d.).

- PMC. (n.d.). 2,4-Dibromo-6-tert-butylbenzene-1,3-diol.

- BLDpharm. (n.d.). 1261988-70-8|2,4-Dibromo-1-(tert-butoxy)benzene.

- BenchChem. (n.d.). Synthesis routes of 1-Bromo-4-(tert-butoxy)benzene.

- Yomi Lab. (n.d.). 2,4-Dibromo-1-(tert-butoxy)benzene, 95.0%.

Sources

- 1. 1261988-70-8|2,4-Dibromo-1-(tert-butoxy)benzene|BLD Pharm [bldpharm.com]

- 2. homework.study.com [homework.study.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2,4-Dibromo-6-tert-butylbenzene-1,3-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 2,4-Dibromo-1-tert-butoxybenzene for Advanced Research Applications

Introduction to a Versatile Synthetic Building Block

2,4-Dibromo-1-tert-butoxybenzene is a halogenated aromatic ether that serves as a highly valuable and versatile intermediate in modern organic synthesis. Its structure is distinguished by a benzene ring featuring two bromine atoms at the ortho and para positions relative to a sterically demanding tert-butoxy group. This specific arrangement of functional groups provides a unique platform for researchers, particularly in the fields of medicinal chemistry and materials science.

The two bromine atoms offer orthogonal handles for sequential and selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.[1] The tert-butoxy group, while providing steric bulk that can influence regioselectivity in subsequent reactions, also acts as a stable ether protecting group for the phenolic oxygen. This guide offers an in-depth exploration of the compound's properties, a robust synthesis protocol, comprehensive analytical characterization methods, and its strategic applications in the development of complex molecules.

Physicochemical Properties and Specifications

The fundamental properties of 2,4-Dibromo-1-tert-butoxybenzene are crucial for its handling, storage, and application in synthetic protocols. These characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 308.01 g/mol | [2] |

| Molecular Formula | C₁₀H₁₂Br₂O | [2] |

| IUPAC Name | 2,4-Dibromo-1-(tert-butoxy)benzene | |

| CAS Number | 1261988-70-8 | [2] |

| Appearance | Crystalline powder or low melting solid | [3] |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

Chemical Structure:

Synthesis and Purification

3.1 Synthetic Strategy: Williamson Ether Synthesis

The synthesis of 2,4-Dibromo-1-tert-butoxybenzene is most reliably achieved via the Williamson ether synthesis. This classical yet effective method involves the reaction of the sodium or potassium salt of 2,4-dibromophenol with a tert-butylating agent. The causality behind this choice rests on the high nucleophilicity of the phenoxide ion and the commercial availability of the starting phenol. The use of a strong base, such as sodium hydride, ensures the complete deprotonation of the weakly acidic phenol, driving the reaction to completion.

3.2 Experimental Protocol: Synthesis of 2,4-Dibromo-1-tert-butoxybenzene

-

Materials:

-

2,4-Dibromophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

tert-Butyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

-

-

Step-by-Step Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dibromophenol (1.0 eq) to a dry, three-necked flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the phenol in anhydrous DMF.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

-

Alkylation: Cool the reaction mixture back to 0°C. Add tert-butyl bromide (1.5 eq) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Extraction: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient. Combine the fractions containing the pure product and remove the solvent in vacuo to yield 2,4-Dibromo-1-tert-butoxybenzene as a solid.

-

3.3 Diagram of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization for Structural Validation

To ensure the identity and purity of the synthesized 2,4-Dibromo-1-tert-butoxybenzene, a combination of spectroscopic methods is essential. Each technique provides a unique piece of structural information, creating a self-validating analytical system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the three non-equivalent protons on the benzene ring. A characteristic singlet integrating to nine protons will appear in the upfield region (~1.3 ppm), confirming the presence of the tert-butyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 10 carbon atoms. The carbons directly attached to the bromine atoms will be shifted downfield, while the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will have characteristic chemical shifts.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight and elemental composition.

-

Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak will exhibit a characteristic pattern. For a molecule with two bromine atoms, a triplet of peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1 will be observed, providing definitive evidence for the dibrominated structure.[4] The calculated molecular weight is 308.01 g/mol .[2]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expected characteristic absorption bands include C-O ether stretching, aromatic C=C stretching, and C-Br stretching vibrations.

Summary of Expected Analytical Data

| Technique | Expected Result |

| ¹H NMR | Aromatic protons (~7.0-7.8 ppm, 3H); tert-butyl singlet (~1.3 ppm, 9H) |

| ¹³C NMR | Signals for 10 unique carbons, including C-Br, C-O, and tert-butyl carbons |

| MS (EI/ESI) | Molecular ion cluster at m/z ≈ 308, 310, 312 (ratio ~1:2:1) |

| IR (KBr) | ~2980 cm⁻¹ (C-H stretch), ~1240 cm⁻¹ (C-O stretch), ~600-700 cm⁻¹ (C-Br stretch) |

Strategic Applications in Synthetic Chemistry

The utility of 2,4-Dibromo-1-tert-butoxybenzene lies in its capacity to serve as a scaffold for building molecular complexity.

5.1 Precursor for Cross-Coupling Reactions

The two bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. A key synthetic advantage is the potential for regioselective functionalization. The bromine at the C4 position is less sterically hindered by the bulky tert-butoxy group compared to the bromine at C2. This steric difference can be exploited to achieve selective reaction at the C4 position under carefully controlled conditions (e.g., using bulky phosphine ligands or specific catalysts), leaving the C2 bromine available for a subsequent, different coupling reaction. This sequential functionalization is a powerful strategy in drug discovery for creating libraries of related compounds.

5.2 Diagram of Application Workflow

Caption: Sequential functionalization of the title compound via cross-coupling.

Safety and Handling Precautions

As with any halogenated organic compound, 2,4-Dibromo-1-tert-butoxybenzene should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: While specific toxicity data for this compound is limited, related compounds like 1-Bromo-4-(tert-butoxy)benzene are known to cause skin and eye irritation.[5] It is prudent to assume this compound has similar properties.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents, as recommended.[2]

References

-

PubChem. (n.d.). 1-Bromo-4-(tert-butoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). p-Di-t-butoxybenzene. Retrieved from [Link]

-

Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-t-butyl-1-isopropoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1,4-Dibromo-2,5-dibutoxybenzene. Retrieved from [Link]

-

Chemchart. (n.d.). 1-Bromo-4-(tert-butoxy)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dibromo-1-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2,4-Dibromo-6-tert-butylbenzene-1,3-diol. Retrieved from [Link]

-

PubMed. (n.d.). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane. Retrieved from [Link]

Sources

- 1. 2,4-Dibromo-6-tert-butylbenzene-1,3-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1261988-70-8|2,4-Dibromo-1-(tert-butoxy)benzene|BLD Pharm [bldpharm.com]

- 3. 1-Bromo-4-tert-butoxybenzene, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Bromo-4-(tert-butoxy)benzene | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 2,4-Dibromo-1-tert-butoxybenzene

An In-depth Technical Guide to the Structure and Synthesis of 2,4-Dibromo-1-tert-butoxybenzene

For Researchers, Scientists, and Drug Development Professionals

2,4-Dibromo-1-tert-butoxybenzene is a halogenated aromatic ether of significant interest in modern organic synthesis. As a multi-functional building block, its structure is strategically designed for versatility. The presence of two bromine atoms at the ortho and para positions relative to the ether linkage provides distinct reactive sites for sequential and selective cross-coupling reactions. The bulky tert-butoxy group serves a dual purpose: it acts as a sterically demanding protecting group for the phenolic hydroxyl and modulates the electronic properties and solubility of the aromatic ring. These features make it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical discovery, agrochemicals, and materials science.[1][2] This guide provides an in-depth analysis of its synthesis, structural characterization, and chemical reactivity, offering field-proven insights for its effective utilization.

Synthesis: The Williamson Ether Synthesis Approach

The most reliable and widely adopted method for preparing aryl tert-butyl ethers, including 2,4-Dibromo-1-tert-butoxybenzene, is a modification of the classic Williamson ether synthesis.[3] This reaction proceeds via a nucleophilic substitution (SN2) mechanism.[4][5] The core principle involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks an alkylating agent.

Causality Behind Experimental Choices:

-

Choice of Base: The reaction is initiated by deprotonating the starting material, 2,4-dibromophenol. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. The use of hydride is advantageous because the only byproduct is hydrogen gas, which bubbles out of the reaction mixture and does not interfere with the subsequent steps.[5]

-

Alkylation Strategy: Direct SN2 reaction with tert-butyl halides is generally disfavored due to the high propensity for the competing E2 elimination pathway, especially with a sterically hindered tertiary halide.[6] Therefore, a more effective strategy involves using a reagent that can deliver the tert-butyl cation or its equivalent under conditions that favor substitution. While methods using isobutylene and an acid catalyst exist, they risk cleaving the desired ether product.[7][8] A robust alternative is the reaction of the pre-formed phenoxide with a suitable tert-butylating agent.

Experimental Workflow: Synthesis of 2,4-Dibromo-1-tert-butoxybenzene

The following diagram outlines the logical flow for the synthesis of the target compound from its precursors, 2,4-dibromophenol.

Caption: Workflow for the Williamson ether synthesis.

Detailed Step-by-Step Protocol

-

Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,4-dibromophenol (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour, or until hydrogen gas evolution ceases.

-

Alkylation: A suitable tert-butylating agent is added to the resulting sodium phenoxide solution. The reaction mixture is stirred at room temperature or gently refluxed until TLC or GC-MS analysis indicates the complete consumption of the starting material.

-

Workup: The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield pure 2,4-Dibromo-1-tert-butoxybenzene.

Structural Elucidation and Characterization

The definitive structure of 2,4-Dibromo-1-tert-butoxybenzene is confirmed through a combination of spectroscopic techniques. The data presented below are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.[9][10][11]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂Br₂O |

| Molecular Weight | 310.01 g/mol |

| Appearance | Colorless to light yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, Ether, THF, Hexane); Insoluble in water.[12] |

¹H NMR Spectroscopy

The proton NMR spectrum provides unambiguous evidence for the key functional groups. The bulky tert-butyl group shields the ortho-proton, and the bromine atoms deshield the aromatic protons, leading to a predictable pattern.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.80 | d | 1H | H-3 | Ortho to two bromine atoms, most deshielded. |

| ~7.35 | dd | 1H | H-5 | Ortho to one bromine and meta to the other. |

| ~7.00 | d | 1H | H-6 | Ortho to the bulky and electron-donating -OtBu group. |

| ~1.35 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

¹³C NMR Spectroscopy

The carbon spectrum confirms the presence of ten unique carbon atoms and their chemical environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152 | C-1 | Aromatic carbon attached to the oxygen, deshielded. |

| ~135 | C-3 | Aromatic C-H deshielded by adjacent bromine. |

| ~130 | C-5 | Aromatic C-H. |

| ~120 | C-6 | Aromatic C-H shielded by the ortho -OtBu group. |

| ~118 | C-4 | Aromatic carbon attached to bromine. |

| ~115 | C-2 | Aromatic carbon attached to bromine. |

| ~80 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~29 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of two bromine atoms through a characteristic isotopic pattern.

| m/z Value | Assignment | Rationale |

| 308, 310, 312 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion peak cluster showing the ~1:2:1 ratio typical for a dibrominated compound. |

| 252, 254, 256 | [M - C₄H₈]⁺ | Loss of isobutylene, a common fragmentation pathway for tert-butyl ethers. |

| 237, 239, 241 | [M - C₄H₉O]⁺ | Loss of the tert-butoxy radical. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation fragment, often a base peak. |

Reactivity and Synthetic Utility

The structure of 2,4-Dibromo-1-tert-butoxybenzene is tailored for synthetic utility. The two bromine atoms have different steric and electronic environments, opening the possibility for selective reactions.

-

Cross-Coupling Reactions: The C-Br bonds are excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[1] This allows for the introduction of various carbon-based functionalities (aryl, alkyl, alkynyl) to build molecular complexity. The C4-Br bond is generally more reactive than the sterically hindered C2-Br bond, potentially allowing for site-selective functionalization.

-

Lithiation and Grignard Formation: The bromine atoms can be converted into organometallic reagents through metal-halogen exchange (e.g., with n-BuLi) or reaction with magnesium. This transforms the electrophilic carbon centers into nucleophilic ones, enabling reactions with a wide range of electrophiles.

-

Deprotection: The tert-butoxy group is a robust protecting group but can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid) to reveal the parent 2,4-dibromophenol, should further functionalization of the hydroxyl group be required.

The logical relationship between the compound's structural features and its synthetic potential is illustrated below.

Caption: Structure-Reactivity relationships.

Safety and Handling

As with all halogenated organic compounds, 2,4-Dibromo-1-tert-butoxybenzene must be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

-

Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[14][15] Avoid inhalation of vapors and direct contact with skin and eyes.[16]

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]

Conclusion

2,4-Dibromo-1-tert-butoxybenzene is a highly functionalized and synthetically valuable molecule. Its structure, confirmed by a suite of spectroscopic methods, features two distinct bromine atoms and a sterically demanding tert-butoxy protecting group. This unique combination of attributes provides chemists with a powerful tool for constructing complex molecular architectures, underscoring its importance as a key intermediate in advanced organic synthesis.

References

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

-

Khan Academy. Williamson ether synthesis. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Available at: [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

-

Angene Chemical. (2024). Safety Data Sheet - 1,3-Dibromo-5-tert-butylbenzene. Available at: [Link]

-

Selvaraj, V., & Sridevi, C. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

-

PubChem. 1-Bromo-4-(tert-butoxy)benzene. National Center for Biotechnology Information. Available at: [Link]

-

Selvaraj, V., & Sridevi, C. (2020). (PDF) Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. ResearchGate. Available at: [Link]

-

Knowledge. (2024). What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene?. Available at: [Link]

-

Wikipedia. 2,4-Di-tert-butylphenol. Available at: [Link]

-

Chawawisit, K., et al. (2015). 2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

PubChem. 1-Bromo-4-tert-butylbenzene. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-Bromo-4-t-butyl-1-isopropoxybenzene. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available at: [Link]

-

Carman, R.M., & Smith, S. (1997). (PDF) p-Di-t-butoxybenzene. ResearchGate. Available at: [Link]

-

PubChem. 2,4,6-Tri-t-butyl-1-bromobenzene. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. JP4432172B2 - Method for producing tertiary-butoxybenzene derivative.

-

PubChem. 2,4-Di-tert-butylphenol. National Center for Biotechnology Information. Available at: [Link]

-

Chemchart. 1-Bromo-4-(tert-butoxy)benzene (60876-70-2). Available at: [Link]

-

FooDB. Showing Compound 2,4-Dibromo-1-(4-bromophenoxy)benzene (FDB016627). Available at: [Link]

-

Saikia, I., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Available at: [Link]

-

PubChem. (4-Bromobutoxy)benzene. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2,4-Dibromo-6-tert-butylphenol. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge [allgreenchems.com]

- 2. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. francis-press.com [francis-press.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. JP4432172B2 - Method for producing tertiary-butoxybenzene derivative - Google Patents [patents.google.com]

- 9. 1-Bromo-4-(tert-butoxy)benzene | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,4-Dibromo-6-tert-butylphenol | C10H12Br2O | CID 719757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-BROMO-4-TERT-BUTOXYBENZENE | 60876-70-2 [chemicalbook.com]

- 13. fishersci.ca [fishersci.ca]

- 14. angenechemical.com [angenechemical.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2,4-Dibromo-1-tert-butoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated physical properties of 2,4-Dibromo-1-tert-butoxybenzene, a halogenated aromatic ether of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from supplier specifications, data on structurally analogous compounds, and established principles of physical organic chemistry. We present a detailed analysis of its chemical identity, extrapolated physical characteristics, and predicted spectroscopic signatures. Furthermore, this document outlines a plausible synthetic route and a robust safety and handling protocol, grounded in the known reactivity and toxicology of related substituted bromobenzenes. This guide is intended to serve as a foundational resource for researchers, enabling informed experimental design and safe handling of this compound.

Chemical Identity and Core Identifiers

2,4-Dibromo-1-tert-butoxybenzene is a disubstituted aromatic compound. The core structure consists of a benzene ring functionalized with a tert-butoxy group and two bromine atoms at positions 2 and 4.

| Identifier | Value | Source |

| Chemical Name | 2,4-Dibromo-1-tert-butoxybenzene | - |

| Molecular Formula | C₁₀H₁₂Br₂O | 1[1] |

| Molecular Weight | 308.01 g/mol | 1[1] |

| CAS Number | 1261988-70-8 | 1[1] |

Extrapolated Physical and Chemical Properties

| Property | Estimated Value | Rationale and Comparative Analysis |

| Appearance | Colorless to pale yellow solid or liquid | The mono-bromo analogue, 1-bromo-4-tert-butoxybenzene, is described as a white to pale yellow crystalline powder or low melting solid[2]. The introduction of a second bromine atom is unlikely to significantly alter the color. |

| Melting Point | 35-45 °C | 1-Bromo-4-tert-butoxybenzene has a reported melting point of 32-37 °C[2]. The addition of a second bromine atom to the aromatic ring generally increases the melting point due to increased molecular weight and intermolecular forces. |

| Boiling Point | > 250 °C at atmospheric pressure | 1-Bromo-4-tert-butoxybenzene has a boiling point of 63-65 °C at 0.4 mmHg. The significant increase in molecular weight with the second bromine atom will substantially elevate the boiling point. For comparison, bromobenzene boils at 156 °C, and 1,4-dibromobenzene boils at 220 °C. |

| Density | ~1.6 g/cm³ | Bromobenzene has a density of 1.495 g/cm³[3]. The addition of a second heavy bromine atom and a bulky tert-butoxy group will likely increase the density. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, hexane) | As a nonpolar, halogenated aromatic ether, it is expected to be immiscible with water. Its structure suggests good solubility in a range of common organic solvents, a property shared by related brominated aromatic compounds[4]. |

| Stability | Stable under normal laboratory conditions. Store in a cool, dry place. | A commercial supplier recommends storing the compound sealed in a dry environment at 2-8°C[1]. This suggests that the compound is stable but may be sensitive to moisture or elevated temperatures over long periods. |

Predicted Spectroscopic Signatures

While experimental spectra for 2,4-Dibromo-1-tert-butoxybenzene are not widely published, its spectroscopic characteristics can be predicted based on its structure and comparison with analogous compounds. These predictions can serve as a valuable tool for the identification and characterization of this molecule in a laboratory setting.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group.

-

Aromatic Region (δ 7.0-7.8 ppm): Three signals are expected for the three aromatic protons. The proton at C5 (between the two bromine atoms) will likely be the most downfield due to the deshielding effects of the adjacent bromine atoms. The protons at C3 and C6 will also show distinct chemical shifts and coupling patterns.

-

tert-Butyl Group (δ ~1.3 ppm): A sharp singlet corresponding to the nine equivalent protons of the tert-butoxy group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbons bearing the bromine atoms (C2 and C4) will be significantly shifted downfield. The carbon attached to the tert-butoxy group (C1) will also be downfield.

-

tert-Butoxy Group (δ ~80 ppm and ~28 ppm): A signal for the quaternary carbon of the tert-butyl group and a signal for the three equivalent methyl carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C-O stretching (ether): ~1200-1250 cm⁻¹ (strong)

-

C-Br stretching: ~500-600 cm⁻¹

-

Aromatic C=C stretching: ~1450-1600 cm⁻¹

Mass Spectrometry (Predicted)

The mass spectrum will be characterized by the isotopic pattern of bromine.

-

Molecular Ion Peak (M⁺): A cluster of peaks around m/z 306, 308, and 310, corresponding to the different isotopic combinations of bromine (⁷⁹Br and ⁸¹Br). The relative intensities of these peaks will be approximately 1:2:1.

-

Fragmentation: A prominent fragment corresponding to the loss of a tert-butyl group ([M-57]⁺) is expected.

Proposed Synthetic Pathway: O-tert-butylation of 2,4-Dibromophenol

A plausible and efficient method for the synthesis of 2,4-Dibromo-1-tert-butoxybenzene is the O-tert-butylation of 2,4-dibromophenol. This can be achieved using isobutylene in the presence of an acid catalyst.

Caption: Proposed workflow for the synthesis of 2,4-Dibromo-1-tert-butoxybenzene.

Safety, Handling, and Reactivity

A specific Safety Data Sheet (SDS) for 2,4-Dibromo-1-tert-butoxybenzene is not widely available. Therefore, a conservative approach to safety and handling is imperative, based on the known hazards of structurally related compounds.

Hazard Assessment

-

Skin and Eye Irritation: Substituted bromobenzenes are often classified as skin and eye irritants[5]. Direct contact should be avoided.

-

Inhalation: May cause respiratory tract irritation. Work should be conducted in a well-ventilated fume hood.

-

Ingestion: Expected to be harmful if swallowed.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Skin and Body Protection: A lab coat should be worn at all times.

Handling and Storage

-

Handle in a well-ventilated area, preferably a chemical fume hood.

-

Avoid generating dust or aerosols.

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. A storage temperature of 2-8°C is recommended[1].

Reactivity Profile

The tert-butoxy group is generally stable under neutral and basic conditions but can be cleaved by strong acids. The bromine atoms on the aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a potentially useful building block in organic synthesis.

Conclusion

2,4-Dibromo-1-tert-butoxybenzene is a compound with significant potential as a synthetic intermediate. While direct experimental data on its physical properties are scarce, this guide provides a robust framework of extrapolated properties, predicted spectroscopic signatures, a plausible synthetic route, and essential safety information. This information is intended to empower researchers to work with this compound in an informed and safe manner, paving the way for its application in novel chemical synthesis and drug discovery programs. It is strongly recommended that any researcher synthesizing or using this compound for the first time perform a thorough characterization to confirm its identity and properties.

References

- Patsnap Eureka. (2024, September 29). Bromobenzene: Uses, Properties, and Industrial Significance.

- BLDpharm. 1261988-70-8|2,4-Dibromo-1-(tert-butoxy)benzene.

- PubChem. Bromobenzene | C6H5Br | CID 7961.

- Wikipedia. (2023). Bromobenzene.

- Zheng, Y., et al. (2011). 2,4-Dibromo-6-tert-butylbenzene-1,3-diol. PMC.

- BenchChem. (2025).

- Benchchem. Synthesis routes of 1-Bromo-4-(tert-butoxy)benzene.

- ChemicalBook. 2,4-Di-tert-butylphenol synthesis.

- Organic Syntheses Procedure. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).

- Wikipedia. 2,4-Di-tert-butylphenol.

- University of Mary Washington. Bromobenzene.

- Thermo Fisher Scientific.

- PubChem. 1-Bromo-4-(tert-butoxy)benzene | C10H13BrO | CID 2763959.

- ResearchGate. (PDF)

- Google Patents. CN1935763A - Method for preparing 2,4-di-tert.

- Organic Syntheses Procedure. p-BROMOPHENOL.

- Organic Syntheses Procedure. PHENYL t-BUTYL ETHER.

- Bulletin of Chemical Reaction Engineering & Catalysis. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. 15(2), 405-414.

- Sigma-Aldrich. 1-Bromo-2,4,6-tri-tert-butylbenzene 97 3975-77-7.

- SciSpace. (2018).

- Yomi Lab. 2,4-Dibromo-1-(tert-butoxy)benzene, 95.0%+,价格.

- Thermo Fisher Scientific. 1-Bromo-4-tert-butoxybenzene, 98%, Thermo Scientific Chemicals 5 g | Buy Online.

- MedchemExpress.com. 1-Bromo-4-tert-butylbenzene | Biochemical Reagent.

- PMC. 1,4-Dibromo-2,5-dibutoxybenzene.

- FooDB. Showing Compound 2,4-Dibromo-1-(4-bromophenoxy)benzene (FDB016627).

- Benchchem. A Spectroscopic Showdown: Unraveling the Isomers of 1-Tert-butoxy-2-propanol.

- PubMed. Effect of substituents on in vitro metabolism and covalent binding of substituted bromobenzenes.

- PubChem. 2,4-Dibromo-6-tert-butylphenol | C10H12Br2O | CID 719757.

- Sigma-Aldrich. 1-Bromo-4-tert-butylbenzene 97 3972-65-4.

- PubChem. 2-Bromo-4-t-butyl-1-isopropoxybenzene | C13H19BrO | CID 70700006.

- PubChem. 2,2',4-Tribromodiphenyl ether | C12H7Br3O | CID 14274807.

- PubChem. 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595.

- Benchchem. Spectroscopic Scrutiny: A Comparative Analysis of 1,2,5,6-Tetrabromocyclooctane Isomers.

Sources

- 1. 1261988-70-8|2,4-Dibromo-1-(tert-butoxy)benzene|BLD Pharm [bldpharm.com]

- 2. L20158.06 [thermofisher.cn]

- 3. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]

- 4. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,4-Dibromo-1-tert-butoxybenzene: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for 2,4-dibromo-1-tert-butoxybenzene (CAS 1261988-70-8), a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only the data itself but the underlying principles and experimental considerations necessary for accurate interpretation and application.

Introduction

2,4-Dibromo-1-tert-butoxybenzene is a disubstituted aromatic ether. The strategic placement of two bromine atoms and a bulky tert-butoxy group on the benzene ring makes it a versatile building block in the synthesis of more complex molecules, particularly through cross-coupling reactions. Accurate structural confirmation and purity assessment are paramount, necessitating a thorough understanding of its spectroscopic signature. This guide will dissect the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a framework for its unambiguous identification.

Molecular Structure and Spectroscopic Implications

The structure of 2,4-dibromo-1-tert-butoxybenzene dictates the specifics of its interaction with different spectroscopic techniques. The aromatic ring's protons and carbons will have distinct chemical shifts in NMR due to the electronic effects of the bromo and tert-butoxy substituents. The functional groups will give rise to characteristic absorption bands in the IR spectrum, and the molecule's mass and fragmentation pattern will be revealed by mass spectrometry.

Caption: Chemical structure of 2,4-dibromo-1-tert-butoxybenzene.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,4-dibromo-1-tert-butoxybenzene, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum of 2,4-dibromo-1-tert-butoxybenzene is expected to show signals corresponding to the aromatic protons and the protons of the tert-butyl group.

-

Aromatic Region (δ 6.5-8.0 ppm): The benzene ring has three protons. The electron-donating tert-butoxy group and the electron-withdrawing bromine atoms will influence their chemical shifts. We can predict the following:

-

The proton at C3 (ortho to one bromine and meta to the other and the tert-butoxy group) is expected to be a doublet.

-

The proton at C5 (ortho to a bromine and meta to the tert-butoxy group) will likely appear as a doublet of doublets.

-

The proton at C6 (ortho to the tert-butoxy group and meta to a bromine) will also be a doublet. The coupling constants (J-values) between these protons will be indicative of their relative positions (ortho, meta).

-

-

Aliphatic Region (δ 1.0-1.5 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, as there are no adjacent protons to couple with. This signal is a key identifier for the tert-butoxy moiety.

Table 1: Predicted ¹H NMR Spectral Data for 2,4-Dibromo-1-tert-butoxybenzene

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 | d | 1H | Ar-H |

| ~ 7.2 | dd | 1H | Ar-H |

| ~ 6.9 | d | 1H | Ar-H |

| ~ 1.3 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy: Analysis and Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the molecule's asymmetry, all 10 carbon atoms are expected to be unique and therefore produce distinct signals.

-

Aromatic Region (δ 110-160 ppm): Six signals are expected for the aromatic carbons. The carbon attached to the oxygen of the tert-butoxy group (C1) will be the most downfield. The carbons attached to the bromine atoms (C2 and C4) will also be significantly shifted. The remaining three aromatic carbons (C3, C5, and C6) will appear at higher fields.

-

Aliphatic Region (δ 25-80 ppm): Two signals are expected for the tert-butoxy group. The quaternary carbon attached to the oxygen will appear further downfield (around 75-80 ppm), while the three equivalent methyl carbons will appear as a strong signal at a higher field (around 25-30 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for 2,4-Dibromo-1-tert-butoxybenzene

| Chemical Shift (δ ppm) | Assignment |

| ~ 155 | Ar-C (C-O) |

| ~ 130-140 | Ar-C |

| ~ 115-125 | Ar-C (C-Br) |

| ~ 80 | -C (CH₃)₃ |

| ~ 29 | -C(CH₃ )₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2,4-dibromo-1-tert-butoxybenzene in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-10 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is appropriate.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Caption: Workflow for IR data acquisition and processing.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

MS Analysis

In the mass spectrum of 2,4-dibromo-1-tert-butoxybenzene, the molecular ion peak (M⁺) is expected. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, a fragment with two bromine atoms will show three peaks in a 1:2:1 ratio (M⁺, [M+2]⁺, [M+4]⁺).

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (C₁₀H₁₂Br₂O). The isotopic pattern will be a key identifier.

-

Fragmentation: A major fragmentation pathway is the loss of a tert-butyl group, resulting in a prominent peak at [M-57]⁺. Another common fragmentation is the loss of isobutylene, leading to a peak at [M-56]⁺. Further fragmentation of the aromatic ring can also occur.

Table 4: Predicted Mass Spectrometry Data for 2,4-Dibromo-1-tert-butoxybenzene

| m/z | Interpretation |

| 308, 310, 312 | Molecular Ion [M]⁺, [M+2]⁺, [M+4]⁺ |

| 251, 253, 255 | [M - 57]⁺ (Loss of -C(CH₃)₃) |

| 252, 254, 256 | [M - 56]⁺ (Loss of isobutylene) |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine.

Caption: Workflow for mass spectrometry data acquisition and analysis.

Conclusion

The comprehensive spectroscopic analysis of 2,4-dibromo-1-tert-butoxybenzene through NMR, IR, and MS provides a detailed and self-validating system for its identification and characterization. The predicted data, based on established principles of spectroscopy and comparison with related structures, offers a robust framework for researchers. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns, including the distinct bromine isotopic signature. This multi-faceted approach ensures high confidence in the structural assignment of this important synthetic intermediate.

References

-

PubChem. 1-Bromo-4-(tert-butoxy)benzene. [Link]

-

PubChem. 1-Bromo-4-tert-butylbenzene. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

A Researcher's In-depth Technical Guide to the Commercial Landscape of 2,4-Dibromo-1-tert-butoxybenzene

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the procurement and qualification of 2,4-Dibromo-1-tert-butoxybenzene. As a key synthetic intermediate, the quality and consistency of this reagent are paramount to the success of complex multi-step syntheses. This document moves beyond a simple list of vendors, providing a framework for supplier evaluation, in-house verification, and strategic sourcing to ensure experimental reproducibility and scalability.

The Strategic Importance of Selecting the Right Supplier

In the realm of synthetic chemistry, particularly within the pharmaceutical industry, the starting material is the foundation upon which the entire synthetic route is built. The choice of a commercial supplier for a key building block like 2,4-Dibromo-1-tert-butoxybenzene is a critical decision that can significantly impact project timelines, research outcomes, and the eventual scalability of a process. A reliable supplier offers more than just a chemical; they provide a guarantee of consistency, comprehensive analytical documentation, and the capacity to meet increasing demands as a project progresses from the bench to pilot scale.

Key factors to consider when evaluating a supplier include:

-

Purity and Impurity Profile: The stated purity is a primary consideration, but understanding the nature and concentration of any impurities is equally crucial. A detailed Certificate of Analysis (CoA) is essential for this assessment.

-

Batch-to-Batch Consistency: For long-term projects and regulated development, the assurance that the material received today will be identical to the material received a year from now is non-negotiable.

-

Scalability: A supplier's ability to provide the material in quantities ranging from grams for initial research to multi-kilogram or ton quantities for later-stage development is a critical logistical consideration.

-

Documentation and Regulatory Support: In a pharmaceutical context, the supplier must be able to provide the necessary documentation to support regulatory filings.

Leading Commercial Suppliers of 2,4-Dibromo-1-tert-butoxybenzene

The following table summarizes a selection of reputable commercial suppliers for 2,4-Dibromo-1-tert-butoxybenzene, highlighting key specifications for easy comparison. It is important to note that stock levels and available quantities can fluctuate.

| Supplier | Product Number | Stated Purity | Available Quantities |

| BLDpharm | 1261988-70-8 | 95% | Inquire |

| Fluorochem | 95.0%+ | Inquire | |

| Crysdot LLC | Not specified | Inquire |

Note: Researchers should always consult the supplier's website for the most current product information and to request a quote or Certificate of Analysis.

Experimental Protocol: In-House Verification of Purity by ¹H NMR

Upon receipt of a new batch of 2,4-Dibromo-1-tert-butoxybenzene, it is a critical quality control step to perform an independent analysis to verify its identity and purity. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a rapid and powerful technique for this purpose.

Objective: To confirm the chemical structure and assess the purity of a commercially supplied sample of 2,4-Dibromo-1-tert-butoxybenzene.

Materials:

-

2,4-Dibromo-1-tert-butoxybenzene sample

-

Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: a. Accurately weigh approximately 10-20 mg of the 2,4-Dibromo-1-tert-butoxybenzene into a clean, dry vial. b. Add approximately 0.7 mL of CDCl₃ (containing TMS) to the vial. c. Gently vortex the vial until the sample is completely dissolved. d. Transfer the solution to an NMR tube.

-

NMR Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal resolution. c. Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to ensure a good signal-to-noise ratio.

-

Data Analysis: a. Process the acquired spectrum (Fourier transform, phase correction, and baseline correction). b. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. c. Integrate all signals in the spectrum. d. Analyze the chemical shifts, splitting patterns (multiplicity), and integration ratios to confirm the structure. The expected aromatic signals should be well-resolved, and the integration of the tert-butyl group should be consistent with the aromatic protons. e. Scrutinize the spectrum for any unexpected signals, which may indicate the presence of residual solvents or other impurities.

Expected Spectral Characteristics:

The ¹H NMR spectrum of pure 2,4-Dibromo-1-tert-butoxybenzene should exhibit a singlet for the tert-butyl protons and a characteristic three-proton system for the aromatic ring. The presence of other signals should be investigated and, if possible, quantified relative to the main product signals.

Visualizing the Supplier Qualification and Material Handling Workflow

A systematic approach to qualifying a new supplier and handling the incoming material is crucial for maintaining high standards in a research and development setting. The following diagrams illustrate these critical workflows.

Caption: Workflow for supplier qualification and material quality control.

Safety and Handling Considerations

Based on available Safety Data Sheets (SDS) for similar brominated aromatic compounds, the following handling precautions are recommended.[1][2][3][4] Always consult the specific SDS provided by the supplier for the most accurate and up-to-date information.

-